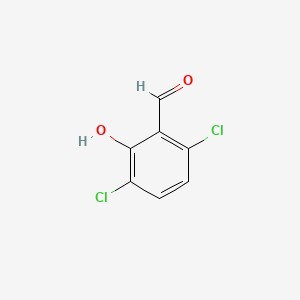

3,6-Dichloro-2-hydroxybenzaldehyde

Übersicht

Beschreibung

The compound 3,6-Dichloro-2-hydroxybenzaldehyde is a chlorinated aromatic aldehyde with hydroxyl substitution, which is structurally related to the compounds discussed in the provided papers. Although none of the papers directly address 3,6-Dichloro-2-hydroxybenzaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

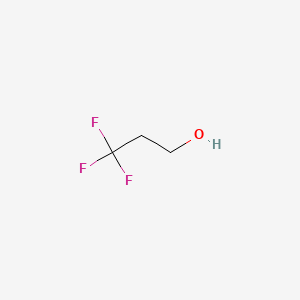

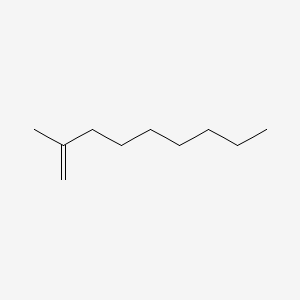

The synthesis of chlorinated hydroxybenzaldehydes typically involves the introduction of chlorine and hydroxyl groups into the benzaldehyde framework. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of a hydroxy-substituted benzaldehyde with another reagent under acidic conditions . This suggests that 3,6-Dichloro-2-hydroxybenzaldehyde could potentially be synthesized through a similar pathway, involving chlorination and hydroxylation of benzaldehyde or its derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxybenzaldehydes is characterized by the presence of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group. These substituents can significantly influence the electronic distribution within the molecule, as seen in the spectroscopic studies of related compounds . The presence of these groups can also affect the molecule's geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions Analysis

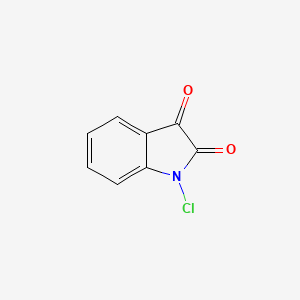

Chlorinated hydroxybenzaldehydes can participate in various chemical reactions, primarily due to the reactivity of the aldehyde group and the influence of the chlorine and hydroxyl substituents. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can be involved in hydrogen bonding and deprotonation under basic conditions. The chlorine atoms can also make the compound susceptible to nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-2-hydroxybenzaldehyde can be inferred from the properties of structurally similar compounds. The presence of chlorine atoms is likely to increase the compound's density and boiling point compared to unsubstituted benzaldehyde. The hydroxyl group can contribute to the compound's solubility in polar solvents and its potential to form intermolecular hydrogen bonds. Spectroscopic techniques such as NMR and IR can be used to elucidate the compound's structure and confirm the presence of functional groups .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Chromatography

3,6-Dichloro-2-hydroxybenzaldehyde has been studied in the field of analytical chemistry, particularly in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) explored its separation using a non-polar SE-30 capillary column, providing insights into its relative retention data and the effects of chlorine substitution on retention behavior in chromatography (Korhonen & Knuutinen, 1984).

Crystallography and Molecular Structure

The molecular structure of compounds related to 3,6-Dichloro-2-hydroxybenzaldehyde has been the subject of various studies. For instance, Zhu et al. (2008) prepared a compound by reacting 3,5-dichloro-2-hydroxybenzaldehyde with 3-bromobenzohydrazide, analyzing its crystal structure and molecular interactions (Zhu, Wei, & Zhu, 2008).

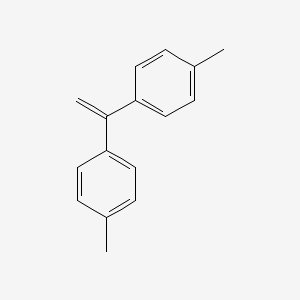

Organic Synthesis and Catalysis

The compound has been utilized in studies exploring organic synthesis. Kokubo et al. (1999) examined the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, highlighting the catalytic role and regioselectivity in such reactions (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Environmental Microbiology

In environmental microbiology, Neilson et al. (1988) investigated the transformation of halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde, by anaerobic bacteria. This study provided insights into the oxidation, reduction, and dehalogenation processes of these compounds in environmental contexts (Neilson, Allard, Hynning, & Remberger, 1988).

Inorganic Chemistry

Research in inorganic chemistry has also utilized derivatives of 3,6-Dichloro-2-hydroxybenzaldehyde. Chen et al. (2014) studied the synthesis and spectral characterization of macrocyclic Zn(II) complexes involving pendant-armed dialdehydes derived from 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde (Chen, Zhang, Jin, & Huang, 2014).

Eigenschaften

IUPAC Name |

3,6-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDVFAQNRLCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181634 | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-hydroxybenzaldehyde | |

CAS RN |

27164-09-6 | |

| Record name | 3,6-Dichloro-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27164-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027164096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

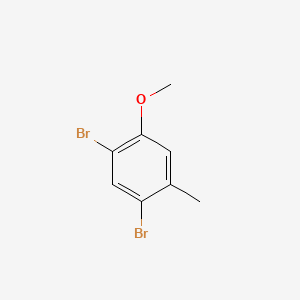

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)